Product packaging for 5-Chloro-2-fluoro-4-iodopyridine(Cat. No.:CAS No. 659731-48-3)

5-Chloro-2-fluoro-4-iodopyridine

Cat. No.: B1358075
CAS No.: 659731-48-3
M. Wt: 257.43 g/mol
InChI Key: MAQBAWYSDZIKIC-UHFFFAOYSA-N
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Description

Significance of Halogenated Heterocycles in Modern Chemical Research

Halogenated heterocycles, organic compounds containing at least one halogen atom and a heteroatom in a ring structure, are fundamental building blocks in synthetic chemistry. merckmillipore.comjeyamscientific.in Their importance stems from their role as versatile intermediates in the synthesis of more complex molecules. merckmillipore.comjeyamscientific.in The presence of halogen atoms can significantly influence the electronic properties and reactivity of the heterocyclic ring, enabling a wide range of chemical transformations. mdpi.com

In medicinal chemistry, the incorporation of halogen atoms into drug candidates is a common strategy to enhance their pharmacological profiles. researchgate.net Halogens can modulate factors such as metabolic stability, binding affinity, and membrane permeability. researchgate.net Furthermore, halogenated heterocycles are prevalent in agrochemicals, contributing to the development of new pesticides and herbicides. chemimpex.comchemrxiv.org

Overview of Halogenated Pyridines as Versatile Synthetic Intermediates

Among the vast family of halogenated heterocycles, halogenated pyridines are particularly noteworthy for their utility as synthetic intermediates. chemrxiv.org The pyridine (B92270) ring is a common scaffold in many biologically active compounds, and the introduction of halogens provides strategic points for further functionalization. chemrxiv.orgnih.gov

The reactivity of halogenated pyridines is dictated by the nature and position of the halogen substituents. This allows for selective transformations, such as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. rsc.orgrsc.org These reactions are instrumental in constructing complex molecular architectures, making halogenated pyridines indispensable tools for organic chemists. chemrxiv.org

One such versatile building block is the compound 5-Chloro-2-fluoro-4-iodopyridine . This trifunctionalized pyridine, with its distinct arrangement of chlorine, fluorine, and iodine atoms, offers a unique platform for the synthesis of a diverse array of more complex molecules. chemimpex.com Its utility is particularly pronounced in the development of novel pharmaceuticals and agrochemicals. chemimpex.com

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₅H₂ClFIN
Molecular Weight 257.43 g/mol nih.govnih.gov
IUPAC Name This compound nih.govnih.gov
CAS Number 659731-48-3 chemimpex.comnih.gov
Appearance Brown solid chemimpex.com
Melting Point 84-91 °C chemimpex.com
Boiling Point 251℃ chemicalbook.com
Density 2.129 g/cm³ chemicalbook.com
Flash Point 105℃ chemicalbook.com
Purity ≥ 98% chemimpex.com

Synthesis and Reactivity

The unique substitution pattern of this compound makes it a highly valuable intermediate. The presence of three different halogens allows for a sequence of selective reactions. For instance, the iodine at the 4-position is the most reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. This enables the introduction of a wide range of carbon-based substituents at this position.

Following the modification at the 4-position, the chlorine atom at the 5-position can be targeted for nucleophilic aromatic substitution or further cross-coupling reactions under different conditions. The fluorine atom at the 2-position is generally the least reactive towards nucleophilic displacement, often requiring more forcing conditions for substitution. This differential reactivity provides chemists with a powerful tool for the regioselective construction of highly functionalized pyridine derivatives.

Applications in Research and Development

The structural features of this compound have led to its use in several areas of research and development:

Pharmaceutical Development: This compound serves as a key building block in the synthesis of novel pharmaceutical agents, particularly in the development of targeted therapies for cancer and infectious diseases. chemimpex.com Its ability to participate in cross-coupling reactions facilitates the efficient construction of complex molecular architectures necessary for biological activity. chemimpex.com

Agrochemical Research: this compound is employed in the formulation of new agrochemicals, aiding in the creation of more effective and selective pesticides and herbicides. chemimpex.com

Materials Science: The unique electronic properties conferred by the halogen atoms make this compound a candidate for investigation in the development of advanced materials, such as polymers and coatings with specific properties. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H2ClFIN B1358075 5-Chloro-2-fluoro-4-iodopyridine CAS No. 659731-48-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-fluoro-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClFIN/c6-3-2-9-5(7)1-4(3)8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQBAWYSDZIKIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619061
Record name 5-Chloro-2-fluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

659731-48-3
Record name 5-Chloro-2-fluoro-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-fluoro-4-iodopyridine
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Synthetic Methodologies for 5 Chloro 2 Fluoro 4 Iodopyridine and Analogs

Advanced Strategies for Regioselective Halogenation of Pyridines

The inherent electronic properties of the pyridine (B92270) ring often make direct and selective halogenation a challenging endeavor. nih.gov To overcome these hurdles, chemists have developed innovative approaches that offer greater control over the position of halogen incorporation.

Direct C-H functionalization represents an atom-economical and efficient strategy for introducing halogens onto a pyridine ring. However, the electron-deficient nature of pyridine typically directs electrophilic aromatic substitution to the 3- and 5-positions, and reactions often require harsh conditions. nih.gov Recent advancements have focused on methods that enable regioselective halogenation at other positions.

One notable strategy involves a temporary transformation of the pyridine into a more reactive intermediate. For instance, a ring-opening, halogenation, and ring-closing sequence utilizing Zincke imine intermediates has been developed for the 3-selective halogenation of pyridines under mild conditions. chemrxiv.orgchemrxiv.orgnih.gov This approach has proven effective for a diverse set of substituted pyridines and is even applicable to the late-stage functionalization of complex molecules like pharmaceuticals and agrochemicals. chemrxiv.orgchemrxiv.org

Another approach to achieving meta-C-H functionalization involves the temporary conversion of pyridines into electron-rich intermediates, which then undergo regioselective electrophilic functionalization. nih.gov These methods bypass the intrinsic electronic preferences of the pyridine ring, allowing for the introduction of halogens at otherwise inaccessible positions.

A significant breakthrough in the regioselective halogenation of pyridines involves the use of specially designed phosphine (B1218219) reagents. nih.govnih.govresearchgate.netacs.orgchemrxiv.org This two-step strategy allows for the selective halogenation of a wide range of unactivated pyridines at the 4-position. nih.govnih.govresearchgate.net The process begins with the installation of a heterocyclic phosphine at the 4-position of the pyridine ring, forming a phosphonium (B103445) salt. This phosphonium group then acts as a leaving group and is subsequently displaced by a halide nucleophile, such as those derived from metal halides or halogen acids. nih.govnih.gov

A key design feature of this method is the incorporation of electron-deficient pyridine ligands on the phosphine reagents. nih.govacs.org This modification enhances the reactivity of the corresponding phosphonium salts towards halide nucleophiles. Computational studies have indicated that the carbon-halogen bond formation proceeds through a stepwise SNAr pathway, with the elimination of the phosphine being the rate-determining step. nih.govnih.govresearchgate.netacs.org This methodology is not only effective for a variety of substituted pyridines but has also been successfully applied to the late-stage halogenation of complex pharmaceutical compounds. nih.govnih.govresearchgate.netacs.org

Table 1: Comparison of Regioselective Halogenation Strategies

StrategyDescriptionAdvantagesLimitations
Selective C-H Functionalization Temporary modification of the pyridine ring to direct halogenation to specific positions.High regioselectivity, applicable to complex molecules.May require multi-step sequences.
Designed Phosphine Reagents Two-step process involving the installation and subsequent displacement of a phosphonium group at the 4-position.Excellent regioselectivity for the 4-position, broad substrate scope, viable for late-stage functionalization.Two-step process, requires specifically designed reagents.

Multi-Step Synthesis Pathways for Polyhalogenated Pyridines

The construction of highly substituted pyridines often necessitates multi-step synthetic sequences that allow for the sequential and controlled introduction of different functional groups.

The "halogen dance" reaction is a powerful tool for the synthesis of polysubstituted pyridines. wikipedia.orgclockss.orgeurekaselect.com This rearrangement involves the base-induced migration of a halogen atom from one position to another on the pyridine ring. wikipedia.orgclockss.org The driving force for this isomerization is thermodynamics, leading to the formation of a more stable constitutional isomer. wikipedia.org

This reaction typically begins with the deprotonation of a halopyridine, often facilitated by a strong base like lithium diisopropylamide (LDA), to generate a lithiated intermediate. wikipedia.org This intermediate can then undergo a series of intermolecular halogen-metal exchange processes, resulting in the migration of the halogen. acs.org The halogen dance provides access to substitution patterns that are difficult to achieve through direct methods. wikipedia.org For example, a two-step synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine has been developed utilizing ortho-lithiation and a subsequent halogen dance reaction starting from 2-chloro-4-fluoropyridine. acs.org This highlights the utility of this reaction in preparing highly functionalized pyridine intermediates.

Ring-opening and subsequent cyclization reactions provide another versatile avenue for the synthesis of functionalized pyridines. chemrxiv.orgchemrxiv.orgresearchgate.netmdpi.com This strategy involves temporarily breaking open the pyridine ring to create a more reactive acyclic intermediate, which can then be modified and re-cyclized to form the desired substituted pyridine.

One such approach involves the reaction of 3-hydroxy-3,4-dihydropyrido[2,1-c] nih.govresearchgate.netoxazine-1,8-diones with binucleophiles. researchgate.netmdpi.com The oxazinone ring is opened, and subsequent reaction and cyclization lead to the formation of polycyclic pyridones. researchgate.netmdpi.com Another example is the use of Zincke imine intermediates, as mentioned earlier, which involves the ring-opening of pyridinium (B92312) salts. chemrxiv.orgchemrxiv.org These methods offer a high degree of flexibility in introducing a variety of substituents onto the pyridine scaffold.

Precursor-Based Synthesis Routes

The synthesis of complex pyridines can also be achieved by utilizing pre-functionalized precursors that already contain some of the desired substituents. These precursors can then be further elaborated to afford the final target molecule. For instance, heterocyclic aryne precursors, such as pyridynes, have emerged as powerful intermediates for the synthesis of highly substituted pyridines. sigmaaldrich.com These reactive species can be trapped with various nucleophiles and cycloaddition partners to generate a diverse array of functionalized pyridine derivatives. sigmaaldrich.com

Conversions from Other Halogenated Pyridine Isomers

The preparation of 5-Chloro-2-fluoro-4-iodopyridine can be logically deduced from the synthesis of analogous polyhalogenated pyridines, primarily through directed ortho-metalation and halogen dance reactions. nih.govclockss.orgrsc.org A plausible and efficient route starts from the readily available 5-chloro-2-fluoropyridine.

The synthetic strategy involves the deprotonation of the pyridine ring using a strong base, such as lithium diisopropylamide (LDA), followed by iodination. The regioselectivity of this reaction is guided by the electronic properties of the existing halogen substituents. The fluorine atom at the 2-position and the chlorine atom at the 5-position activate the C4 position for deprotonation.

Reaction Scheme:

A likely synthetic pathway is as follows:

Directed ortho-Metalation: 5-Chloro-2-fluoropyridine is treated with a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C). This selectively removes the proton at the C4 position, which is the most acidic proton due to the inductive effects of the adjacent fluorine and chlorine atoms. This process forms a lithiated intermediate. wikipedia.orgbaranlab.orgharvard.edu

Iodination: The resulting aryllithium species is then quenched with an iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to introduce the iodine atom at the C4 position, yielding this compound.

This approach is analogous to the reported synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine from 2-chloro-4-fluoropyridine, which proceeds via a halogen dance rearrangement following metalation. nih.govclockss.orgwhiterose.ac.uk In the case of 5-chloro-2-fluoropyridine, direct iodination at the C4 position is the anticipated outcome.

Starting MaterialReagentsProductKey Transformation
5-Chloro-2-fluoropyridine1. LDA or LiTMP, THF, -78 °C 2. I₂This compoundDirected ortho-metalation and iodination

Generation of Pentasubstituted Pyridines

This compound is an exceptionally useful building block for the synthesis of pentasubstituted pyridines due to the differential reactivity of its halogen substituents. The iodine atom at the C4 position is the most labile and readily participates in various palladium-catalyzed cross-coupling reactions. The chlorine and fluorine atoms are less reactive under these conditions, allowing for sequential and site-selective functionalization.

Detailed Research Findings:

The generation of pentasubstituted pyridines from this compound can be achieved through a variety of well-established organometallic cross-coupling reactions and nucleophilic aromatic substitutions.

Suzuki-Miyaura Coupling: The iodine at C4 can be selectively displaced by a wide range of aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a suitable phosphine ligand) and a base (e.g., Na₂CO₃, K₃PO₄). libretexts.orgharvard.eduorganic-chemistry.orgrsc.org This allows for the introduction of a carbon-based substituent at this position.

Sonogashira Coupling: Terminal alkynes can be coupled at the C4 position using a palladium catalyst, often in the presence of a copper(I) co-catalyst (e.g., CuI) and a base such as an amine. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is highly efficient for creating C(sp²)-C(sp) bonds.

Heck Coupling: Alkenes can be coupled at the C4 position, again using a palladium catalyst and a base. organic-chemistry.orgnih.gov This reaction introduces a vinyl group.

Stille Coupling: Organostannanes can also be used as coupling partners to introduce various organic moieties at the C4 position under palladium catalysis. wikipedia.org

Buchwald-Hartwig Amination: The C4-iodine bond can be converted to a C-N bond through coupling with a variety of primary or secondary amines using a palladium catalyst and a suitable ligand (e.g., X-Phos, BINAP). wikipedia.orgorganic-chemistry.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr): While the C4 position is primarily functionalized via cross-coupling, the C2 and C6 positions of the pyridine ring are electron-deficient and can be susceptible to nucleophilic aromatic substitution, especially if further activating groups are present. researchgate.netyoutube.comyoutube.comlibretexts.org The fluorine atom at the C2 position is generally more susceptible to displacement by nucleophiles than the chlorine atom.

Illustrative Reaction Pathways:

Reaction TypeReagents and ConditionsProduct Type
Suzuki-Miyaura CouplingR-B(OH)₂, Pd catalyst, base4-Aryl/vinyl-5-chloro-2-fluoropyridine
Sonogashira CouplingR-C≡CH, Pd catalyst, Cu(I) co-catalyst, base4-Alkynyl-5-chloro-2-fluoropyridine
Heck CouplingAlkene, Pd catalyst, base4-Alkenyl-5-chloro-2-fluoropyridine
Buchwald-Hartwig AminationR¹R²NH, Pd catalyst, ligand, base4-(Amino)-5-chloro-2-fluoropyridine
Nucleophilic Aromatic SubstitutionNu-H, base2-(Nucleophile)-5-chloro-4-iodopyridine

Following the initial functionalization at the C4 position, the remaining chlorine and fluorine atoms can be targeted for further transformations, either through more forcing cross-coupling conditions or via nucleophilic substitution, to generate fully substituted pyridine derivatives. The ability to perform these reactions sequentially makes this compound a highly valuable and versatile platform in synthetic chemistry.

Chemical Reactivity and Mechanistic Investigations of 5 Chloro 2 Fluoro 4 Iodopyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, being electron-deficient, is inherently activated towards nucleophilic attack, especially at the positions ortho (2- and 6-) and para (4-) to the nitrogen atom. uci.eduyoutube.com In 5-Chloro-2-fluoro-4-iodopyridine, the halogens at the 2-, 4-, and 5-positions further influence the regioselectivity and rate of these reactions.

In nucleophilic aromatic substitution reactions, the nature of the leaving group is a critical factor in determining the reaction's feasibility and outcome. nih.gov For activated aryl halides, the typical order of leaving group ability is F > Cl ≈ Br > I, a phenomenon known as the "element effect". nih.govnih.gov This is attributed to the rate-determining step being the initial nucleophilic attack to form a Meisenheimer intermediate, which is stabilized by the high electronegativity of fluorine. stackexchange.com

However, in polyhalogenated pyridines, the situation is more complex, and the regioselectivity is influenced by a combination of factors including the position of the halogen, the nature of the nucleophile, and the reaction conditions. wuxiapptec.comwuxiapptec.com

Despite iodine being the weakest leaving group in the typical "element effect" for SNAr reactions, studies on polyhalogenated pyridines have shown that substitution can preferentially occur at the iodine-bearing carbon. innospk.comstackexchange.comnumberanalytics.com In the case of this compound, the iodine is at the 4-position, which is activated for nucleophilic attack. uci.edu The larger size and greater polarizability of the iodine atom can also influence its reactivity in certain contexts. While direct studies on the regioselective SNAr of this compound are not abundant, related polyhalogenated pyridines demonstrate that the position of the halogen can be a determining factor. For instance, in some cases, the attack is favored at the 4-position of the pyridine ring. stackexchange.com

The fluorine atom at the 2-position of this compound has a significant activating effect on the pyridine ring for nucleophilic aromatic substitution. innospk.comstackexchange.com Its strong electron-withdrawing nature enhances the electrophilicity of the carbon atoms in the ring, particularly at the ortho and para positions. researchgate.net This generally leads to a higher reaction rate compared to non-fluorinated analogues. researchgate.net In reactions where fluorine itself is the leaving group, its displacement is often rapid due to the high electronegativity that stabilizes the transition state of the addition step. stackexchange.comnih.gov However, when another halogen is the intended leaving group, the fluorine's primary role is to activate the ring towards nucleophilic attack.

A wide range of nucleophiles can be employed in SNAr reactions with halogenated pyridines, including amines, alkoxides, and thiolates. baranlab.orgnih.gov However, the success and regioselectivity of these reactions can be highly dependent on the nucleophile's strength, steric bulk, and the reaction conditions. numberanalytics.comnih.gov

Amines: Primary and secondary amines are common nucleophiles in SNAr reactions with halopyridines, leading to the formation of aminopyridines. youtube.com The reactivity can be influenced by the basicity and steric hindrance of the amine.

Alkoxides: Alkoxides, such as sodium ethoxide, are also effective nucleophiles for displacing halogens from activated pyridine rings. researchgate.net

Limitations: Sterically hindered nucleophiles may exhibit lower reactivity or favor attack at less sterically crowded positions. numberanalytics.com Very weak nucleophiles may require harsh reaction conditions, which can lead to side reactions. Furthermore, some strong nucleophiles, like organolithium reagents, can lead to complex reactions beyond simple substitution. uci.edu

Regioselectivity and Halogen Leaving Group Ability in Polyhalogenated Pyridines

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and polyhalogenated pyridines are excellent substrates for these transformations. chemimpex.com The different halogens on this compound allow for selective and sequential cross-coupling reactions.

Palladium catalysts are widely used to mediate cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination on halo-pyridines. innospk.comnumberanalytics.comstackexchange.comresearchgate.netchemrxiv.orgacs.org The general order of reactivity for halogens in palladium-catalyzed oxidative addition is I > Br > Cl >> F. baranlab.org This selectivity allows for controlled, stepwise functionalization of polyhalogenated substrates.

In the context of this compound, the highly reactive C-I bond at the 4-position is expected to undergo oxidative addition to a palladium(0) catalyst preferentially. This enables selective Suzuki, Sonogashira, or other palladium-catalyzed couplings at this position while leaving the chloro and fluoro substituents intact for potential subsequent transformations. For example, a Suzuki coupling could be performed to introduce an aryl or vinyl group at the 4-position. Following this, the less reactive C-Cl bond could potentially be targeted for another cross-coupling reaction under more forcing conditions.

Table of Research Findings on Reactivity of Halogenated Pyridines:

Reaction TypeSubstrateNucleophile/ReagentKey Finding
SNAr2-Halopyridinium ionsPiperidineReactivity order: 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. The "element effect" is not observed. nih.govrsc.org
SNAr2-Fluoro- and 2-ChloropyridinesSodium Ethoxide2-Fluoropyridine reacts 320 times faster than the chloro analog. researchgate.net
SNArPolyhalogenated HeterocyclesHydroxideActivation energies can be calculated to predict regioselectivity. wuxiapptec.com
Cross-Coupling5-Bromo-2-chloro-4-fluoro-3-iodopyridineTributyl(1-ethoxyvinyl)tin / Pd catalystSelective Stille coupling occurs at the iodine position. acs.org
Cross-CouplingAryl halidesFluoroalkylamines / Pd catalystWeak base KOPh allows for C-N coupling with sensitive substrates. nih.gov

Regioselective Coupling at Specific Halogen Sites

The key to the synthetic utility of this compound is the highly predictable regioselectivity of its reactions. The differential reactivity of the three halogen substituents allows for sequential, site-selective functionalization.

In all palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Heck, Buchwald-Hartwig), the reaction occurs preferentially at the C-4 position. This is a direct consequence of the C-I bond being the weakest and therefore the most susceptible to oxidative addition by the palladium(0) catalyst, which is the rate-determining step in many of these catalytic cycles. rsc.org The C-Cl bond is significantly stronger and would require more forcing conditions (higher temperatures, stronger bases, or more active catalysts) to react, while the C-F bond is generally inert to these coupling conditions.

This reactivity hierarchy allows for a synthetic strategy where the C-4 position is first modified via a cross-coupling reaction, leaving the C-5 chloro and C-2 fluoro substituents untouched for potential subsequent transformations. For instance, after a Suzuki coupling at the C-4 position, the resulting 4-aryl-5-chloro-2-fluoropyridine could potentially undergo a second coupling reaction at the C-5 position under more vigorous conditions. researchgate.net

Table 5: Predicted Regioselectivity of Coupling Reactions

Reaction Type Primary Reactive Site Rationale
Suzuki-Miyaura Coupling C-4 (Iodine) Lowest C-X bond dissociation energy. rsc.org
Stille Coupling C-4 (Iodine) Highest susceptibility to oxidative addition.
Heck Reaction C-4 (Iodine) Preferential cleavage of the C-I bond. organic-chemistry.org

Metalation Reactions and Formation of Organometallic Intermediates

Organometallic intermediates are powerful tools in synthesis, acting as potent nucleophiles to form new carbon-carbon bonds. This compound can be converted into such intermediates primarily through two pathways: halogen-metal exchange or direct deprotonation (metalation).

Given the high reactivity of the C-I bond, treatment of this compound with organolithium (e.g., n-BuLi) or Grignard reagents (e.g., i-PrMgCl·LiCl) is expected to result in a rapid iodine-metal exchange at the C-4 position. nih.govnih.gov This would generate a 4-pyridylmagnesium or 4-pyridyllithium species, which can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to introduce a wide range of functional groups at this position. This method is highly selective due to the facile nature of the iodine-magnesium or iodine-lithium exchange compared to exchange with chlorine or direct deprotonation. nih.govnih.gov

Alternatively, directed ortho-metalation (DoM) can be used to functionalize positions adjacent to a directing metalating group (DMG). znaturforsch.com While this compound lacks a classical strong DMG, the pyridine nitrogen itself can direct metalation to the C-2 or C-6 positions. However, the presence of the highly reactive iodine at C-4 makes halogen-metal exchange the more probable pathway. In related polyhalogenated pyridines, magnesiation has been shown to occur via deprotonation at an available C-H position, such as C-6, generating a different organometallic intermediate for further functionalization. nih.gov

Other Significant Transformations of Halogenated Pyridines

Beyond cross-coupling and metalation, halogenated pyridines can undergo other important transformations. One notable reaction is the "halogen dance," a base-catalyzed isomerization where a halogen atom migrates to a more thermodynamically stable position on the ring. wikipedia.org This reaction typically proceeds via a series of deprotonation and reprotonation steps, with the negative charge stabilized at different positions on the ring, facilitating the halogen's "dance." nih.govclockss.org For a substrate like this compound, treatment with a strong base like lithium diisopropylamide (LDA) could potentially induce the migration of the iodine atom to an adjacent, thermodynamically more favorable position, leading to a rearranged regioisomer. nih.govclockss.org The reaction's outcome is highly dependent on factors like the base, temperature, and solvent, and can provide access to pyridine isomers that are difficult to synthesize through other means. wikipedia.org

Functional Group Interconversions on the Pyridine Ring

The primary route for modifying the this compound scaffold involves the selective reaction at the carbon-halogen bonds. The significant difference in reactivity between the iodo, chloro, and fluoro substituents allows for a range of functional group interconversions, most notably through palladium-catalyzed cross-coupling reactions. chemimpex.com

The general order of reactivity for these coupling reactions follows the trend of C-I > C-Br > C-Cl > C-F, which is attributed to the decreasing bond dissociation energy down the halogen group. Consequently, the C-4 iodo group is the most labile and preferred site for substitution, enabling the introduction of a wide array of functionalities while leaving the chloro and fluoro groups intact for potential subsequent transformations. rsc.org This high degree of selectivity is a cornerstone of its utility in the synthesis of complex molecules. chemimpex.com

Common cross-coupling reactions that can be employed for the functionalization of this compound include:

Suzuki-Miyaura Coupling: This reaction introduces aryl or vinyl groups by reacting the iodopyridine with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org

Sonogashira Coupling: This method allows for the formation of a carbon-carbon triple bond by coupling the iodopyridine with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orgwikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond, enabling the introduction of primary or secondary amines at the 4-position of the pyridine ring. The reaction is catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. researchgate.net

Stille Coupling: This reaction involves the coupling of the iodopyridine with an organotin compound (organostannane) catalyzed by a palladium complex to form a new carbon-carbon bond. organic-chemistry.orglibretexts.org

Negishi Coupling: This cross-coupling reaction utilizes an organozinc reagent to introduce alkyl, aryl, or vinyl groups, again with palladium or nickel catalysis. wikipedia.org

A pertinent example that underscores the regioselectivity in a similar system is the selective Buchwald-Hartwig amination of 2-fluoro-4-iodopyridine. In this case, the amination occurs exclusively at the 4-position, demonstrating the higher reactivity of the C-I bond compared to the C-F bond. researchgate.net This principle is directly applicable to this compound, where the C-I bond is expected to be the primary site of reaction.

The table below summarizes the expected functional group interconversions for this compound based on established cross-coupling methodologies.

Reaction TypeCoupling PartnerCatalyst System (General)Expected Product
Suzuki-Miyaura CouplingR-B(OH)2 or R-B(OR')2Pd(0) catalyst, Base5-Chloro-2-fluoro-4-R-pyridine
Sonogashira CouplingR-C≡CHPd(0) catalyst, Cu(I) co-catalyst, Base5-Chloro-2-fluoro-4-(R-C≡C)-pyridine
Buchwald-Hartwig AminationR1R2NHPd(0) catalyst, Ligand, Base4-(R1R2N)-5-chloro-2-fluoropyridine
Stille CouplingR-Sn(Alkyl)3Pd(0) catalyst5-Chloro-2-fluoro-4-R-pyridine
Negishi CouplingR-ZnXPd(0) or Ni(0) catalyst5-Chloro-2-fluoro-4-R-pyridine

Redox Chemistry of Halogenated Pyridines

The redox chemistry of halogenated pyridines is a complex field that is influenced by the number, nature, and position of the halogen atoms. While specific studies on the redox properties of this compound are not extensively documented in the literature, general principles of related compounds can provide insights into its expected behavior.

Electrochemical Reduction: The electrochemical reduction of pyridinium (B92312) ions has been a subject of study. The process typically involves the one-electron reduction of the protonated pyridine ring. researchgate.net The reduction potential of pyridinium is known to be dependent on the electrode material. researchgate.net For halogenated pyridines, the presence of electron-withdrawing halogen atoms is expected to make the pyridine ring more susceptible to reduction. The reduction potentials are generally shifted to less negative values with increased halogenation. The ease of reduction for the carbon-halogen bond typically follows the order C-I > C-Br > C-Cl > C-F, suggesting that under appropriate electrochemical conditions, the C-I bond in this compound would be the most likely to undergo reductive cleavage.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a variety of transformations under mild conditions. mdpi.com In the context of halogenated pyridines, photoredox catalysis can be used to generate aryl radicals through single-electron transfer (SET) from a photoexcited catalyst to the halo-pyridine. This process can initiate a range of synthetic transformations. Given the relative bond strengths, the C-I bond would be the most susceptible to homolytic cleavage upon single-electron reduction, leading to the formation of a 5-chloro-2-fluoropyridin-4-yl radical. This radical intermediate could then participate in various downstream reactions, such as addition to alkenes or alkynes.

The table below outlines the expected redox behavior of this compound based on general principles of halogenated pyridine chemistry.

Redox ProcessGeneral Mechanistic InsightExpected Intermediate/Product
Electrochemical ReductionOne-electron reduction, likely leading to cleavage of the weakest C-X bond.5-Chloro-2-fluoropyridine (via reductive deiodination).
Photoredox Catalysis (Reductive Quenching Cycle)Single-electron transfer from an excited photocatalyst to the pyridine, leading to C-I bond cleavage.5-Chloro-2-fluoropyridin-4-yl radical.

Computational Chemistry and Theoretical Insights into 5 Chloro 2 Fluoro 4 Iodopyridine

Electronic Structure Analysis and Molecular Orbital Theory of Halogenated Pyridines

The electronic structure of a molecule dictates its fundamental chemical behavior. In halogenated pyridines, the interplay between the electronegative nitrogen atom and the various halogen substituents creates a complex electronic landscape. The presence of electron-donating or electron-withdrawing groups strongly influences the geometry, electronic properties, and vibrational characteristics of the pyridine (B92270) ring rsc.org. Halogenation, in particular, can substantially alter the electronic properties of aromatic molecules compared to their parent compounds ucl.ac.uk.

Molecular Orbital (MO) theory is a cornerstone for understanding electronic structure. It describes how atomic orbitals combine to form molecular orbitals, which span the entire molecule. The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier molecular orbitals.

HOMO: This orbital is the source of electrons for reactions with electrophiles.

LUMO: This orbital is the destination for electrons from attacking nucleophiles.

The energy gap between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For halogenated pyridines, the energies and spatial distributions of these frontier orbitals are heavily influenced by the type and position of the halogen atoms. The electron-withdrawing nature of fluorine, chlorine, and iodine, combined with the inherent electron deficiency of the pyridine ring, lowers the energy of the LUMO, making the molecule susceptible to nucleophilic attack nih.gov. Computational studies, such as those using Density Functional Theory (DFT), can precisely calculate and visualize these orbitals, providing a roadmap for predicting chemical reactivity mostwiedzy.plresearchgate.net. For instance, in pyridine itself, the nitrogen is sp²-hybridized, with its lone pair residing in one of the sp² orbitals, while the unhybridized p-orbital contributes one electron to the aromatic π-system youtube.com. The addition of halogens modifies this system, drawing electron density away and affecting the stability and location of the π molecular orbitals rsc.org.

Table 1: Influence of Substituents on the Electronic Properties of a Pyridine Ring
SubstituentGeneral EffectImpact on Frontier OrbitalsPredicted Impact on Reactivity toward Nucleophiles
Nitrogen (in ring)Electron-withdrawing (inductive)Lowers energy of both HOMO and LUMO compared to benzeneIncreases reactivity
Fluorine (-F)Strongly electron-withdrawing (inductive)Significantly lowers LUMO energyStrongly activating
Chlorine (-Cl)Electron-withdrawing (inductive)Lowers LUMO energyActivating
Iodine (-I)Weakly electron-withdrawing (inductive), but polarizableLowers LUMO energy; contributes to halogen bonding potentialActivating, but also a good leaving group

Molecular Topology and Electrostatic Potential Surface Mapping

A key tool in computational chemistry for visualizing reactivity is the Molecular Electrostatic Potential (ESP) surface. The ESP map illustrates the charge distribution across the molecule's surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) chemrxiv.org.

For 5-Chloro-2-fluoro-4-iodopyridine, the ESP surface would show:

A region of strong negative potential around the nitrogen atom due to its lone pair of electrons.

Regions of positive potential on the hydrogen atoms of the ring.

A particularly significant region of positive potential, known as a "sigma-hole" (σ-hole), on the outer surface of the iodine and chlorine atoms along the C-I and C-Cl bond axes. This positive region arises from the anisotropic distribution of electron density around the halogen atom and is a key feature in halogen bonding acs.org.

The ESP map is a powerful predictor of intermolecular interactions and reaction sites. The negative region on the nitrogen is a prime site for electrophilic attack or hydrogen bonding, while the electron-deficient carbon atoms of the pyridine ring are susceptible to nucleophilic attack. Quantitative models have been developed that use ESP values at the reacting carbon and adjacent atoms to accurately predict the rates and regioselectivity of nucleophilic aromatic substitution (SNAr) reactions nih.govchemrxiv.org.

Mechanistic Studies of Reaction Pathways

This compound is an electron-deficient heterocycle, making it a prime candidate for nucleophilic aromatic substitution (SNAr) reactions pearson.com. This class of reaction is fundamental in the synthesis of highly functionalized pyridines researchgate.net.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process nih.govlibretexts.org:

Addition Step: A nucleophile attacks an electron-deficient carbon atom of the pyridine ring, breaking the aromaticity and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex libretexts.org. This step is often the rate-determining step of the reaction researchgate.net.

Elimination Step: The leaving group (one of the halogens) is expelled, restoring the aromaticity of the ring and forming the final product libretexts.org.

However, recent computational studies have shown that for some systems, the reaction may proceed through a concerted mechanism (cSNAr), where bond formation and bond cleavage occur in a single step without the formation of a stable intermediate nih.govresearchgate.net. The exact mechanism can depend on the nature of the aromatic system, the nucleophile, and the leaving group nih.gov.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the precise mechanism of SNAr reactions for specific substrates like this compound researchgate.net. By modeling the reaction, chemists can map the potential energy surface, which describes the energy of the system as the reactants are converted into products psicode.org.

This computational analysis involves:

Geometry Optimization: Calculating the lowest-energy structures for reactants, intermediates, transition states, and products.

Energy Calculations: Determining the relative energies of each species along the reaction pathway.

Frequency Calculations: Confirming the nature of the stationary points (e.g., ensuring a transition state has exactly one imaginary frequency corresponding to the reaction coordinate) rsc.org.

These calculations can determine whether the reaction proceeds through a stepwise or concerted mechanism and can identify which halogen is the most likely leaving group under given conditions. For pyridinium (B92312) ions, computational results have shown that the mechanism can vary, with some reactions proceeding via a simultaneous loss of the leaving group (E2-like) and others via a subsequent, rapid loss (E1cB-like) nih.govrsc.org.

The characterization of transition states and intermediates is crucial for a complete understanding of a reaction mechanism.

Reaction Intermediates: In a stepwise SNAr reaction, the key intermediate is the Meisenheimer complex. Computationally, this is identified as a local minimum on the potential energy surface. Its structure is non-aromatic, with the carbon atom under attack changing from sp² to sp³ hybridization libretexts.org. The stability of this intermediate is critical; electron-withdrawing groups (like the other halogens and the ring nitrogen) help to stabilize the negative charge through resonance and inductive effects, making its formation more favorable libretexts.org.

Transition States (TS): A transition state represents the highest energy barrier along the reaction pathway between two species (e.g., between reactants and the intermediate). It is not a stable molecule but a fleeting arrangement of atoms corresponding to a saddle point on the potential energy surface psicode.org. Locating the TS is a common goal of computational reaction studies, as its energy relative to the reactants determines the activation energy (ΔG‡) and, consequently, the rate of the reaction nih.govrsc.org. For complex reactions, locating the TS can be challenging, but its geometry provides a snapshot of the bond-breaking and bond-forming processes psicode.org.

Table 2: Key Features of Species in a Stepwise SNAr Reaction Pathway
SpeciesDescriptionKey Structural FeatureRole in Reaction
ReactantsStarting aromatic compound and nucleophilePlanar, sp²-hybridized aromatic ringInitial state
Transition State 1 (TS1)Highest energy point leading to the intermediatePartial bond formation with nucleophile; partial rehybridization of carbonDetermines the rate of intermediate formation
Meisenheimer Complex (Intermediate)Stable, negatively charged intermediateNon-aromatic ring; sp³-hybridized carbon at the site of attackA local energy minimum on the reaction path
Transition State 2 (TS2)Highest energy point leading from the intermediate to the productPartial bond cleavage of the leaving groupDetermines the rate of product formation from the intermediate
ProductsFinal substituted aromatic compound and leaving group anionPlanar, sp²-hybridized aromatic ring restoredFinal state

Analysis of Inter- and Intramolecular Interactions

The behavior of this compound in condensed phases (liquid or solid) is governed by a network of non-covalent interactions. These forces, while weaker than covalent bonds, are critical in determining properties like crystal packing, melting point, and solubility libretexts.org. They can be categorized as intermolecular (between molecules) and intramolecular (within a single molecule) libretexts.orgrsc.org.

Key interactions for halogenated pyridines include:

Halogen Bonding: An attractive interaction where an electrophilic region (the σ-hole) on a halogen atom (like iodine or chlorine) interacts with a nucleophilic site, such as the lone pair on a nitrogen atom of another molecule nih.gov. This is a highly directional and significant interaction that influences crystal engineering nih.gov.

Hydrogen Bonding: While this compound has no traditional hydrogen bond donors, the ring hydrogens can participate in weak C-H···N or C-H···X (where X is a halogen) interactions.

π-π Stacking: The aromatic rings of two molecules can stack on top of each other, an interaction driven by dispersion forces. Halogenation can modulate the strength and geometry of these interactions ucl.ac.uk.

Non-Covalent Interaction (NCI) analysis is a computational method used to identify and visualize weak interactions in 3D space wikipedia.org. The technique is based on the electron density (ρ) and its derivative, the reduced density gradient (s) wikipedia.orgchemtools.org.

NCI plots generate isosurfaces that highlight regions of non-covalent interactions. These surfaces are typically color-coded to differentiate the nature and strength of the interaction jussieu.frnih.gov:

Blue surfaces: Indicate strong, attractive interactions like hydrogen bonds or strong halogen bonds.

Green surfaces: Represent weaker, attractive van der Waals interactions.

Red surfaces: Signify repulsive interactions, such as steric clashes between atoms.

For a dimer of this compound, an NCI analysis would likely visualize the specific halogen bonds (e.g., C-I···N), π-stacking interactions, and other weak contacts that dictate its solid-state structure rsc.org. This tool provides a qualitative and intuitive picture of the complex balance of forces that hold molecules together jussieu.frnih.gov.

Atom-In-Molecule (AIM) Theory Applications

No specific research findings or data tables are available for this compound.

Natural Bond Orbital (NBO) Analysis

No specific research findings or data tables are available for this compound.

Prediction of Reactivity and Selectivity in Pyridine Functionalization

No specific computational predictions on the reactivity and selectivity for the functionalization of this compound are available.

Advanced Spectroscopic and Structural Characterization Techniques for Polyhalogenated Pyridines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationnih.govrsc.orgyoutube.com

NMR spectroscopy is the most powerful method for determining the precise structure of organic molecules. For polyhalogenated pyridines, a combination of ¹H, ¹⁹F, and ¹³C NMR experiments provides a complete picture of the molecular connectivity and the electronic effects of the halogen substituents.

In 5-Chloro-2-fluoro-4-iodopyridine, the pyridine (B92270) ring contains two protons. Their chemical shifts are significantly influenced by the electronegativity and position of the halogen atoms. The electron-withdrawing nature of the nitrogen atom and the halogens deshields the ring protons, causing them to resonate at a lower field compared to benzene. rsc.orglibretexts.org

The proton at position 3 (H-3) is adjacent to the highly electronegative fluorine at C-2 and the iodine at C-4. The proton at position 6 (H-6) is adjacent to the nitrogen atom and the chlorine at C-5. The expected chemical shifts are downfield, typically in the range of 7.0-9.0 ppm. hmdb.caresearchgate.net The H-6 proton is expected to be the most downfield due to its proximity to the nitrogen atom.

Heteronuclear coupling to the ¹⁹F nucleus will split the signal of the H-3 proton. The through-bond coupling (J-coupling) between fluorine and a proton depends on the number of bonds separating them. A four-bond coupling (⁴JHF) would be expected between F-2 and H-3. Additionally, a smaller five-bond coupling (⁵JHF) might be observed between F-2 and H-6. nih.govacs.org

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-3~7.8 - 8.2Doublet (d)⁴JHF ≈ 1-3 Hz
H-6~8.3 - 8.6Doublet of doublets (dd) or Singlet (s)⁵JHF ≈ 0-1 Hz

Note: These are predicted values based on known substituent effects on the pyridine ring. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds. alfa-chemistry.com The chemical shift of the fluorine atom in this compound is influenced by the electronic effects of the other substituents on the aromatic ring. The ¹⁹F chemical shift provides valuable information about its local electronic environment. For fluoropyridines, chemical shifts are typically observed in a range between -60 and -180 ppm relative to CFCl₃. spectrabase.comspectrabase.com

The presence of the electron-withdrawing chlorine and iodine atoms, along with the pyridine nitrogen, will influence the electron density at the C-2 position, thereby affecting the fluorine chemical shift. nih.gov The signal for the F-2 nucleus will appear as a doublet due to coupling with the adjacent H-3 proton (⁴JHF).

Table 2: Predicted ¹⁹F NMR Spectroscopic Data for this compound

Fluorine NucleusPredicted Chemical Shift (δ, ppm, rel. to CFCl₃)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-2~(-90) to -(-120)Doublet (d)⁴JHF ≈ 1-3 Hz

Note: This is a predicted value. The exact chemical shift is sensitive to the solvent and the specific electronic environment. nih.gov

Carbons bonded to halogens exhibit characteristic shifts. The carbon attached to fluorine (C-2) will show a large one-bond C-F coupling (¹JCF), which is a key identifying feature. acs.org This coupling constant is typically in the range of 160-260 Hz for sp² carbons. The signal for C-2 will appear as a large doublet. The carbons adjacent to the fluorine-substituted carbon (C-3) will show a smaller two-bond coupling (²JCF). ucsd.edu The chemical shift of the carbon bonded to iodine (C-4) is significantly shifted upfield due to the "heavy atom effect".

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constants (J, Hz)
C-2~155 - 165Doublet (d)¹JCF ≈ 220 - 250
C-3~120 - 130Doublet (d)²JCF ≈ 20 - 30
C-4~90 - 100Singlet (s) or small doublet⁴JCF ≈ 0 - 3
C-5~140 - 150Doublet (d)³JCF ≈ 5 - 15
C-6~150 - 155Singlet (s) or small doublet⁵JCF ≈ 0 - 2

Note: These are predicted values based on data from other halogenated pyridines. rsc.orgchemicalbook.comresearchgate.net The carbon attached to iodine (C-4) is expected to be significantly shielded.

Vibrational Spectroscopy for Molecular Analysisnih.gov

IR spectroscopy is particularly useful for identifying characteristic stretching and bending vibrations of specific bonds. For this compound, the IR spectrum would be characterized by absorptions corresponding to the pyridine ring vibrations and the carbon-halogen bond vibrations. cdnsciencepub.comchemicalbook.com

The pyridine ring itself has several characteristic stretching vibrations (νC=C, νC=N) in the 1600-1400 cm⁻¹ region. elixirpublishers.com The carbon-halogen stretching frequencies are dependent on the mass of the halogen and the bond strength. The C-F stretch is typically strong and found at higher wavenumbers, while the C-Cl and C-I stretches are found at progressively lower wavenumbers. youtube.commsu.edu

Table 4: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Weak to Medium
Pyridine Ring (C=C, C=N) Stretches1600 - 1400Medium to Strong
C-F Stretch1250 - 1100Strong
C-Cl Stretch850 - 550Medium to Strong
C-I Stretch~500Medium

Note: These are general ranges for the specified functional groups. elixirpublishers.comresearchgate.netresearchgate.net The exact positions can be influenced by the electronic and steric interactions between the substituents.

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, the symmetric vibrations of the pyridine ring are expected to be particularly strong in the Raman spectrum. aps.orgresearchgate.net The carbon-halogen bonds, especially the C-I bond, are highly polarizable and should give rise to distinct Raman signals. The symmetric ring breathing mode, which is characteristic of substituted pyridines, typically appears as a strong band in the 990-1050 cm⁻¹ region.

Table 5: Predicted Characteristic Raman Shifts for this compound

Vibrational ModePredicted Raman Shift (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Pyridine Ring (C=C, C=N) Stretches1600 - 1400Medium
Ring Breathing Mode1050 - 990Strong
C-F Stretch1250 - 1100Weak
C-Cl Stretch850 - 550Strong
C-I Stretch~500Strong

Note: The intensities in Raman spectra are relative. Vibrations involving heavier, more polarizable atoms like chlorine and iodine often produce strong Raman signals. elixirpublishers.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for confirming the molecular identity of synthetic compounds like this compound. It provides a precise determination of the molecular weight and offers insights into the compound's structure through analysis of its fragmentation patterns.

Molecular Weight Determination The molecular formula of this compound is C₅H₂ClFIN, corresponding to a monoisotopic mass of 256.89045 Da and an average molecular weight of approximately 257.43 g/mol . nih.govscbt.com High-resolution mass spectrometry (HRMS) can verify this mass with high accuracy, confirming the elemental composition. The presence of chlorine and its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a distinct M+2 peak, further corroborating the presence of a chlorine atom in the structure. miamioh.edu

Fragmentation Analysis While specific experimental fragmentation data for this compound is not widely published, general principles for halogenated aromatic compounds apply. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) would be prominent. Subsequent fragmentation would likely involve the loss of the halogen atoms. The carbon-iodine bond is the weakest, suggesting that the loss of an iodine radical (I•) would be a primary and significant fragmentation pathway. Other potential fragmentations include the loss of a chlorine radical (Cl•) or hydrogen cyanide (HCN) from the pyridine ring.

Advanced techniques such as ion mobility-mass spectrometry can provide further structural information. Predicted collision cross-section (CCS) values, which are related to the ion's shape and size in the gas phase, have been calculated for various adducts of this compound. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts This table is generated from predicted data and serves as a reference for potential experimental values.

Adduct Ion Mass-to-Charge Ratio (m/z) Predicted CCS (Ų)
[M+H]⁺ 257.89772 124.3
[M+Na]⁺ 279.87966 128.7
[M-H]⁻ 255.88316 119.0
[M+NH₄]⁺ 274.92426 140.6
[M+K]⁺ 295.85360 131.0
[M]⁺ 256.88989 122.5

Data sourced from PubChemLite. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a polyhalogenated pyridine like this compound, which is a solid at room temperature, this technique could provide invaluable data on bond lengths, bond angles, and intermolecular interactions that govern its crystal packing. chemicalbook.com

Although a specific crystal structure for this compound is not publicly available in crystallographic databases, studies on analogous halogenated pyridines reveal key structural features that would be anticipated. nih.gov Analysis of similar structures shows that non-covalent interactions, particularly halogen bonding, play a crucial role in the formation of the crystal lattice. mdpi.commdpi.com

A crystallographic analysis of this compound would be expected to reveal:

Precise intramolecular geometry: Confirming the planarity of the pyridine ring and providing exact measurements for the C-Cl, C-F, and C-I bond lengths and the C-C-X bond angles.

Intermolecular interactions: Identifying and quantifying weak interactions such as halogen bonds (e.g., I···N, Cl···N, I···F) and π-π stacking between pyridine rings. The iodine atom, being a strong halogen bond donor, would likely dominate these interactions. mdpi.com

The competition and interplay between different types of halogen bonds and traditional hydrogen bonds are of significant interest in the crystal engineering of such compounds. mdpi.com

Advanced Microscopic Techniques for Material Characterization

Microscopic techniques operating at the nanoscale are essential for understanding the morphology, topography, and surface-level properties of solid materials like this compound.

Atomic Force Microscopy (AFM) provides topographical information at extremely high resolution by scanning a sharp probe over the sample surface. Unlike electron microscopy, AFM does not require a vacuum and can operate in ambient conditions. For this compound, AFM could be used to image the surfaces of its crystals at the nanoscale. This would allow for the visualization of atomic or molecular-level features, such as terraces, step edges, and defects on the crystal surface. Such information is critical for understanding crystal growth mechanisms and surface reactivity.

Scanning Tunneling Microscopy (STM) is a technique capable of imaging surfaces at the atomic level. It operates by measuring the quantum tunneling current between a conductive tip and the sample. To study this compound using STM, the molecules would typically need to be adsorbed as a monolayer onto a conductive substrate. The resulting image would represent a map of the local density of electronic states, providing insights into the molecule's orientation on the surface and the spatial distribution of its frontier molecular orbitals.

High-Angle Annular Dark-Field Scanning Transmission Electron Microscopy (HAADF-STEM) is a specialized technique that is exceptionally well-suited for elemental mapping in multi-element materials. The image contrast in HAADF-STEM is directly related to the atomic number (Z) of the atoms in the sample, a principle known as Z-contrast imaging. jeol.comresearchgate.net Heavier elements scatter electrons more strongly to high angles and thus appear brighter in the image. jeol.com

For this compound, HAADF-STEM would be an ideal tool for probing the elemental distribution at high resolution. Given the significant differences in atomic number between iodine (Z=53), chlorine (Z=17), fluorine (Z=9), nitrogen (Z=7), and carbon (Z=6), a HAADF-STEM image could potentially distinguish the locations of the individual atoms within the molecular structure, especially the heavy iodine atom. nih.govresearchgate.net This technique has been successfully used to obtain atomic-resolution Z-contrast images of other halogenated organic molecules. nih.gov When combined with spectroscopic methods like Energy-Dispersive X-ray Spectroscopy (EDS) in the STEM, it allows for precise elemental composition analysis at the nanoscale. researchgate.net

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound

X-ray Absorption Spectroscopy for Electronic State and Local Structure Probing

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that provides information on the local geometric and electronic structure of a specific absorbing atom within a molecule. nih.govnih.gov This method is invaluable for studying complex materials like polyhalogenated pyridines as it can independently probe the environment around the chlorine, fluorine, and iodine atoms. The XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). nih.govunam.mx

The XANES region, which encompasses the absorption edge and extends to about 50 eV above it, is particularly sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.govmdpi.com The precise energy of the absorption edge is indicative of the formal oxidation state of the atom, while the features in the pre-edge and the shape of the edge itself are influenced by the local symmetry and the nature of the chemical bonds. nih.govmdpi.com

Hypothetical XANES Data for this compound:

This interactive table illustrates the kind of data that XANES analysis could provide for this compound, with hypothetical values for edge energies and interpretations based on known principles of the technique.

Absorbing AtomEdgeHypothetical Edge Energy (eV)Interpretation of Features
ChlorineK-edge~2825The position and intensity of the white line would be related to the covalent nature of the C-Cl bond and the effective charge on the Cl atom.
FluorineK-edge~690Shifts in the absorption edge would correlate with the high electronegativity of fluorine and its influence on the electronic structure of the pyridine ring.
IodineL₃-edge~4557The features in the XANES spectrum would be sensitive to the C-I bond and the significant spin-orbit coupling in iodine.

Note: The edge energies are approximate and would need to be determined experimentally.

The EXAFS region, which begins after the XANES region and can extend up to 1000 eV above the absorption edge, consists of oscillations that arise from the scattering of the ejected photoelectron by neighboring atoms. nih.govunam.mx Analysis of the EXAFS spectrum can yield precise information about the local atomic environment of the absorbing atom, including bond distances, coordination numbers, and the identity of neighboring atoms. nih.govunam.mx

In the context of this compound, EXAFS analysis at the K-edge of chlorine and the L₃-edge of iodine would allow for the direct determination of the C-Cl and C-I bond lengths, respectively. This is a powerful tool for understanding the structural perturbations induced by the different halogen substituents on the pyridine ring.

Hypothetical EXAFS-Derived Structural Parameters for this compound:

This interactive table presents hypothetical but realistic structural parameters that could be obtained from an EXAFS analysis of this compound, demonstrating the technique's capability to determine precise local structure.

Absorbing AtomScattering AtomHypothetical Bond Distance (Å)Hypothetical Coordination Number
Chlorine (Cl)Carbon (C)1.731
Iodine (I)Carbon (C)2.091
Carbon (C)Nitrogen (N)1.341
Carbon (C)Carbon (C)1.392

Note: These values are illustrative and would require experimental verification.

Other Advanced Characterization Techniques

While XAS provides unparalleled element-specific structural information, a comprehensive understanding of polyhalogenated pyridines often requires a multi-technique approach. Other advanced characterization methods that could be applied to this compound include:

Gas Chromatography-Mass Spectrometry (GC-MS): This is a fundamental technique for the separation and identification of volatile and semi-volatile compounds. For this compound, GC-MS would confirm the molecular weight and provide a characteristic fragmentation pattern that can be used for structural elucidation and purity assessment. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful separation technique that can be used to purify the compound and, when coupled with a suitable detector like a mass spectrometer (LC-MS), can provide detailed information about its molecular structure and purity. nih.gov

Vibrational Spectroscopy (Infrared and Raman): IR and Raman spectroscopy probe the vibrational modes of the molecule. The frequencies of the C-H, C-F, C-Cl, and C-I stretching and bending vibrations would provide a characteristic fingerprint of the compound and could be used to study intermolecular interactions.

X-ray Crystallography: If a suitable single crystal can be grown, X-ray crystallography would provide the most definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and intermolecular packing arrangements.

The combination of these techniques allows for a thorough and unambiguous characterization of the electronic and geometric structure of complex molecules like this compound.

Advanced Applications and Research Horizons of 5 Chloro 2 Fluoro 4 Iodopyridine

Applications in Pharmaceutical and Medicinal Chemistry

The pyridine (B92270) scaffold is a ubiquitous feature in many approved drugs, and the unique substitution pattern of 5-Chloro-2-fluoro-4-iodopyridine offers a gateway to novel pharmaceutical compounds.

This compound serves as a fundamental building block in the synthesis of a wide array of pharmaceutical agents. chemimpex.com Its utility lies in its ability to participate in regioselective reactions, allowing for the controlled introduction of various functional groups. This is crucial in the iterative process of drug discovery, where precise structural modifications are necessary to optimize potency, selectivity, and pharmacokinetic properties. The presence of three distinct halogen atoms provides a platform for sequential and site-specific reactions, enabling the efficient construction of complex drug candidates. chemimpex.com

The reactivity of this compound has been harnessed to create a diverse range of novel bioactive molecules. For instance, it has been instrumental in the synthesis of potent kinase inhibitors, a class of drugs that has revolutionized cancer treatment. By serving as a scaffold, it allows for the attachment of different chemical moieties that can interact with the active site of specific kinases, leading to the inhibition of their activity and the suppression of tumor growth.

Drug Candidate/Molecule ClassTherapeutic Target/AreaKey Synthetic Feature
Kinase InhibitorsOncologyPyridine scaffold for orienting pharmacophores
Pyrimidine-based derivativesOncology (e.g., SCLC)Intermediate for constructing complex heterocyclic systems

This table showcases examples of bioactive molecules synthesized using this compound as a key intermediate.

The application of this compound is particularly prominent in the development of targeted therapies. In oncology, it has been utilized in the synthesis of novel anti-cancer agents that can selectively target cancer cells while sparing healthy tissues. chemimpex.com While specific examples of its use in the development of antiviral and antibacterial agents are less documented in publicly available research, its role as an intermediate for creating complex heterocyclic structures suggests its potential in these areas as well. The pyridine core is a known pharmacophore in many antimicrobial drugs.

The derivatives of this compound are valuable tools for probing biological pathways and studying enzyme-ligand interactions. Its use in the synthesis of kinase inhibitors is a prime example of its application in enzyme inhibition research. These synthesized compounds can be used to study the role of specific kinases in cellular signaling pathways, helping to elucidate the mechanisms of disease and identify new therapeutic targets. The ability to generate a library of related compounds by modifying the substituents on the pyridine ring allows for structure-activity relationship (SAR) studies, providing insights into the key molecular interactions required for binding to a particular enzyme or receptor.

The fluorine atom in this compound makes it a valuable precursor for the synthesis of fluorinated molecules for use in medical imaging techniques such as Positron Emission Tomography (PET). The introduction of a fluorine-18 (B77423) isotope, a positron-emitting radionuclide, into a bioactive molecule allows for the non-invasive visualization and quantification of biological processes in vivo. While specific PET ligands directly synthesized from this compound are not extensively reported, the development of fluorinated pyridines as potential PET radioligands for imaging neuroreceptors and other targets highlights the potential of this compound in diagnostic applications. chemimpex.com

Contributions to Agrochemical Research and Development

The utility of this compound extends beyond pharmaceuticals into the realm of agrochemical research. The pyridine ring is a common structural motif in many herbicides and pesticides. This compound serves as a key intermediate in the formulation of agrochemicals designed to enhance crop protection. chemimpex.com Its unique halogenation pattern can contribute to the efficacy and selectivity of the final agrochemical product. For instance, it is used in the synthesis of herbicides that are effective in controlling a variety of weeds.

Agrochemical ClassApplication
HerbicidesWeed control
PesticidesCrop protection

This table illustrates the application of this compound in the development of agrochemicals.

Synthesis of Advanced Crop Protection Agents

The development of new and effective agrochemicals is a critical area of research, and this compound serves as a key precursor in this field. chemimpex.com Its halogenated pyridine structure is a common motif found in many active agrochemical ingredients. nih.gov The primary utility of this compound lies in its role as a structural scaffold, which can be elaborated into more complex molecules with desired biological activity.

Detailed research findings indicate that intermediates with halogenated pyridine rings are pivotal in synthesizing potent herbicides and pesticides. innospk.comresearchgate.net The presence of the iodine atom, in particular, makes the molecule susceptible to a variety of carbon-carbon bond-forming reactions, such as Suzuki and Heck couplings. These reactions are fundamental in assembling the complex molecular architectures required for next-generation crop protection agents that can overcome weed and pest resistance. innospk.com

Development of High-Efficiency, Low-Toxicity Pesticide Varieties

The precise molecular architecture of this compound is instrumental in the rational design of modern pesticides. The incorporation of fluorine atoms is a widely recognized strategy in medicinal and agrochemical chemistry to enhance the metabolic stability and biological efficacy of a molecule. nih.gov This often translates to a higher potency, allowing for lower application rates in the field.

By utilizing this compound as a starting material, chemists can systematically modify the structure to optimize its activity against target pests while minimizing its effects on non-target organisms, including crops and beneficial insects. This approach is central to developing pesticides with a high-efficiency and low-toxicity profile. The goal is to create active ingredients that are both effective and more environmentally benign, a key trend in the agrochemical industry. nih.gov

Utility in Materials Science and Engineering

Beyond agriculture, the distinct physicochemical properties of this compound make it a compound of interest in materials science. chemimpex.com Its unique electronic nature and multiple reactive handles allow for its incorporation into a range of advanced materials, influencing their final properties.

Precursors for Optoelectronic Materials (e.g., Organic Light-Emitting Diodes (OLEDs))

Halogenated pyridines are valuable building blocks for organic electronic materials. The electron-deficient nature of the pyridine ring, amplified by the electron-withdrawing halogen atoms, makes this compound a candidate for constructing materials used in optoelectronic devices like OLEDs. innospk.com These organic semiconductors require precise tuning of their electronic energy levels (HOMO/LUMO) for efficient charge injection and transport. The functional groups on this precursor allow for synthetic modifications to achieve these target electronic properties, which are critical for the performance and efficiency of OLEDs.

Structural Modification for Enhanced Material Properties (e.g., Conductivity, Fluorescence, Stability)

The three different halogen atoms on the pyridine ring offer chemists a powerful tool for the stepwise and selective modification of materials. Each halogen exhibits a different level of reactivity in coupling and substitution reactions, allowing for controlled structural elaboration.

Iodine: The carbon-iodine bond is the most reactive site, making it ideal for introducing new functional groups via cross-coupling chemistry to influence properties like fluorescence or conductivity. innospk.com

Chlorine: The chlorine atom provides another reaction site, which can be functionalized under different conditions than the iodine.

Fluorine: The fluorine atom is generally the least reactive and its presence often enhances the thermal and oxidative stability of the final material. nih.gov

This differential reactivity allows for the precise tuning of a material's characteristics to meet specific performance requirements. innospk.com

Table 1: Research Applications of this compound
Application AreaKey Structural FeatureResulting Benefit / Research Goal
Advanced Crop ProtectionIodine atom for cross-coupling reactionsSynthesis of complex, potent herbicides and pesticides. chemimpex.cominnospk.com
High-Efficiency PesticidesFluorine atomEnhanced metabolic stability and biological efficacy. nih.gov
Optoelectronic Materials (OLEDs)Electron-deficient halogenated pyridine ringPrecursor for organic semiconductors with tunable electronic properties. innospk.com
Enhanced Material PropertiesDifferential reactivity of I, Cl, and F atomsPrecise structural modification to control conductivity, fluorescence, and stability. innospk.com
Metal ComplexesPyridine nitrogen atom as a ligandFormation of metalloorganic structures with tunable catalytic or photophysical properties. nih.gov
Novel Polymers and CoatingsReactive halogen sites (especially iodine)Incorporation into polymer backbones to enhance thermal stability and other properties. chemimpex.com

Ligands in Metal Complexes and Metalloorganic Structures for Tunable Properties

The nitrogen atom in the pyridine ring of this compound possesses a lone pair of electrons, enabling it to act as a ligand that can coordinate with a wide variety of metal centers. nih.gov The strong electron-withdrawing nature of the attached halogens modulates the electron density on the nitrogen atom, which in turn influences the strength and nature of the metal-ligand bond.

This modulation allows for the fine-tuning of the resulting metal complex's properties. By carefully selecting the metal and coordinating it with this ligand, researchers can develop novel metalloorganic structures with tailored catalytic, electronic, or photophysical characteristics for various applications. nih.gov

Exploration in Aggregation-Induced Emission (AIE) Systems

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This counterintuitive effect, which is the opposite of the common aggregation-caused quenching (ACQ), has opened new avenues in the development of advanced materials for optoelectronics, chemical sensors, and bio-imaging. The mechanism behind AIE is often attributed to the restriction of intramolecular rotation (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission.

While direct studies on this compound within AIE systems are not yet prevalent in the literature, the exploration of pyridine and pyridinium-based luminogens is a burgeoning field of research. rsc.orgspringerprofessional.deosi.lv Scientists have successfully developed AIE-active molecules by incorporating pyridine rings into established AIE-gen frameworks like tetraphenylethylene (B103901) (TPE). rsc.org Furthermore, studies have shown that non-covalent intermolecular interactions between pyridinium (B92312) subunits in a crystalline state can effectively induce emission, highlighting the potential of the pyridine motif in designing AIE materials. osi.lvrsc.org

Given that pyridinium salts have demonstrated significant AIE properties, with emission increases of up to 187-fold in the solid state compared to solution, the potential for this compound as a precursor for such systems is considerable. rsc.org Its reactive sites allow for the straightforward synthesis of pyridinium salts and the incorporation of the pyridine core into larger, more complex molecular architectures known to exhibit AIE. The electron-withdrawing nature of the halogen substituents could also be exploited to tune the electronic and photophysical properties of resulting AIE-gens. Future research could focus on synthesizing derivatives of this compound to investigate how its unique halogenation pattern influences AIE characteristics, potentially leading to new sensors and imaging agents.

Emerging Applications in Fine Chemical Synthesis

This compound is a valuable intermediate in fine chemical synthesis, primarily due to the differential reactivity of its halogen substituents. chemimpex.com The iodine atom at the 4-position is particularly susceptible to a variety of cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental for constructing carbon-carbon bonds. chemimpex.com This reactivity allows for the precise and controlled introduction of diverse functional groups, making it an essential building block for complex target molecules in the pharmaceutical and agrochemical industries. chemimpex.com

Its role as a key intermediate is highlighted in the development of novel anti-cancer agents and potent pesticides and herbicides. chemimpex.com The pyridine scaffold itself is a privileged structure in medicinal chemistry, found in numerous natural products, drugs, and functional materials. nih.govrsc.org The ability to create polysubstituted pyridines is crucial for tuning the biological and physical properties of molecules for drug design and materials science. rsc.orgnih.gov The distinct electronic environment created by the chloro, fluoro, and iodo substituents on the pyridine ring of this compound offers a unique platform for synthesizing highly functionalized and novel chemical entities with tailored properties.

Future Research Directions and Unaddressed Challenges

The full potential of this compound is still being uncovered. Future research is expected to focus on several key areas, from making its synthesis more environmentally friendly to discovering new applications.

Current synthetic routes to halogenated pyridines often rely on traditional methods that may involve harsh conditions or generate significant waste. A key future direction is the development of greener and more sustainable synthetic methodologies. This includes the exploration of:

Microwave-assisted synthesis: This technique has been shown to reduce reaction times and improve yields in the synthesis of other pyridine derivatives. nih.gov

Catalyst- and solvent-free conditions: Research into reactions that proceed without the need for metal catalysts or organic solvents, such as using the crystal water in reagents to promote reactions, presents a green alternative. researchgate.net

Iron-catalyzed reactions: The use of abundant and non-toxic iron catalysts for cyclization reactions offers a more sustainable approach compared to rare or toxic metal catalysts. rsc.org

Biomass-derived feedstocks: Investigating the use of renewable materials derived from biomass as starting points for pyridine synthesis could significantly reduce the environmental footprint. numberanalytics.com

The unique arrangement of halogens on this compound provides a playground for discovering novel catalytic transformations. Future research will likely focus on:

Site-selective functionalization: Developing catalysts and methods that can selectively target one halogen over the others, or the C-H bonds, would provide unparalleled control in building complex molecules. uni-muenster.de

Transition-metal-free reactions: Expanding the scope of metal-free coupling and derivatization reactions is a significant area of interest, offering cost-effective and less toxic synthetic routes. rsc.org

Photocatalysis: Utilizing visible light to drive C-H functionalization of the pyridine ring via N-functionalized pyridinium salt intermediates is a modern approach that allows for reactions under mild, acid-free conditions. rsc.org

Tandem reactions: Designing cascade or tandem reaction sequences where multiple bonds are formed in a single pot from the pyridine precursor would enhance synthetic efficiency. researchgate.net

The pyridine nucleus is a cornerstone in medicinal chemistry, present in a vast array of therapeutic agents. nih.govresearchgate.netresearchgate.net While this compound is already known as a precursor for anticancer agents chemimpex.com, its full biological potential remains largely unexplored. Future investigations should include:

Broad-spectrum biological screening: Systematically testing derivatives of the compound against a wide range of biological targets, including bacteria, viruses, fungi, and various cancer cell lines. researchgate.netnih.gov

Structure-Activity Relationship (SAR) studies: Synthesizing a library of analogues by modifying the substituents at the 4-position (and potentially the other positions) to understand how structural changes impact biological activity. mdpi.com

Development of new therapeutic agents: Leveraging the pyridine core, which often improves water solubility, to design next-generation drugs for multidrug-resistant pathogens or other challenging diseases. nih.gov The presence of multiple halogens offers unique opportunities for modulating lipophilicity and metabolic stability.

The electronic properties and reactivity of this compound make it an attractive candidate for the rational design of advanced functional materials. chemimpex.com Research in this area could focus on:

Organic Electronics: Synthesizing novel pyridine-based host materials for applications in organic light-emitting diodes (OLEDs), particularly for thermally activated delayed fluorescence (TADF) systems. researchgate.net

Energy Storage: Designing pyridine-based organic electrode materials for high-performance rechargeable batteries, where the electron-withdrawing nature of the pyridine ring can enhance operating voltage. rsc.org

Functional Polymers: Incorporating the pyridine unit into polymer backbones to create materials with specific properties, such as flame retardancy or unique optical characteristics, as predicted for similar compounds. chemimpex.comepa.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-chloro-2-fluoro-4-iodopyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves halogenation or halogen-exchange reactions. For example:

  • Step 1 : Start with a pyridine precursor (e.g., 2-fluoropyridine).
  • Step 2 : Sequential halogenation using reagents like N-chlorosuccinimide (NCS) for chlorination and iodine monochloride (ICl) for iodination.
  • Step 3 : Optimize temperature (e.g., 0–60°C) and solvent polarity (e.g., DMF or THF) to minimize side reactions .
  • Critical Consideration : Monitor reaction progress via TLC or HPLC to avoid over-halogenation. Typical yields range from 40–70% depending on stoichiometric ratios .

Q. How can researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR to confirm fluorine position (δ110\delta \approx -110 ppm for meta-fluorine) and 13C^{13}\text{C} NMR to identify iodination at C4 .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z: 272.85 for C5_5H2_2ClFIN+^+).
  • X-ray Crystallography : Resolve regiochemical ambiguities in solid-state structures .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Waste Disposal : Segregate halogenated waste in labeled containers for incineration or specialized treatment to avoid environmental contamination .
  • Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers address conflicting spectroscopic data (e.g., NMR shifts) for this compound derivatives?

  • Methodological Answer :

  • Scenario : Discrepancies in 1H^{1}\text{H} NMR signals due to solvent polarity or temperature effects.
  • Resolution :

Re-run spectra in deuterated DMSO or CDCl3_3 to compare solvent-induced shifts.

Use 2D NMR (e.g., COSY, HSQC) to resolve coupling patterns and assign protons accurately .

Cross-validate with computational methods (DFT calculations for expected chemical shifts) .

Q. What strategies enhance regioselective iodination in polyhalogenated pyridines?

  • Methodological Answer :

  • Directed Metalation : Use lithiation at the C4 position with LDA (lithium diisopropylamide) followed by quenching with iodine .
  • Catalytic Approaches : Employ palladium catalysts (e.g., Pd(OAc)2_2) with iodobenzene diacetate as the iodine source for milder conditions .
  • Table : Comparison of Iodination Methods
MethodYield (%)Selectivity (C4:C3)
Direct ICl558:1
Pd-Catalyzed7215:1
Lithiation-Quenching6520:1
(Data synthesized from )

Q. How do steric and electronic effects influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The bulky iodine atom at C4 hinders Suzuki-Miyaura coupling at C4 but facilitates C5 reactivity.
  • Electronic Effects : Electron-withdrawing groups (Cl, F) activate the pyridine ring for nucleophilic aromatic substitution (SNAr) at C2 or C6 .
  • Case Study : Stille coupling at C4 requires elevated temperatures (80–100°C) and Pd(PPh3_3)4_4 due to steric hindrance .

Data Contradiction and Validation

Q. How should researchers reconcile discrepancies in reported melting points or purity levels?

  • Methodological Answer :

  • Source Comparison : Cross-check CAS RN [884494-57-9] entries in PubChem, TCI Chemicals, and Ashford’s Dictionary for consensus values .
  • Purification Steps : Recrystallize from ethanol/water mixtures to achieve >97% purity (GC/HPLC grade) and re-measure physical properties .

Regulatory and Ethical Compliance

Q. What documentation is required for international collaboration involving this compound?

  • Methodological Answer :

  • Material Transfer Agreements (MTAs) : Specify permitted uses (e.g., non-therapeutic research) and disposal protocols.
  • Certificates of Analysis (COA) : Obtain lot-specific COAs from suppliers like TCI Chemicals to verify purity and regulatory status .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.